6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
Beschreibung
BenchChem offers high-quality 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-20-5-4-19-18(20)27-9-12-7-13(21)16(8-23-12)26-17(22)11-2-3-14-15(6-11)25-10-24-14/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOZJKLWENJEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that integrates several biologically active moieties, including an imidazole ring and a pyran structure. This unique combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 347.39 g/mol. The structure features:
- Pyran Ring : Known for its role in various biological activities.
- Imidazole Moiety : Associated with numerous therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Thioether Linkage : Enhances reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds featuring imidazole and pyran structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole | S. aureus, E. coli | Moderate to high |
Cytotoxicity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). For example, certain derivatives showed IC50 values ranging from 16.19 to 17.16 µM, indicating potent anti-cancer activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 16.19 ± 1.35 |
| MCF7 | 17.16 ± 1.54 |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : Affinity for specific receptors that regulate cellular functions.
- Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress levels within cells.
Study on Antimicrobial Properties
In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for their antimicrobial activity using the agar well diffusion method. The results indicated that compounds with similar structural features to our target compound displayed significant inhibition zones against pathogenic bacteria .
Cytotoxicity Assessment
Another study focused on the synthesis of benzopyran derivatives, highlighting their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the imidazole ring could enhance cytotoxicity, making these compounds promising candidates for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, imidazole-thiol intermediates (e.g., 1-methyl-1H-imidazole-2-thiol) can be alkylated with a pyran-derived bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF). The benzo[d][1,3]dioxole-5-carboxylate moiety is introduced via esterification using DCC/DMAP catalysis. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 excess of the pyran intermediate to ensure complete alkylation) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities (e.g., unreacted intermediates or hydrolysis by-products) .
- ¹H/¹³C NMR : Assign peaks to verify regioselectivity (e.g., methylimidazole protons at δ 2.5–3.0 ppm, pyran carbonyl at δ 170–175 ppm) .
- FTIR : Confirm ester C=O stretching (~1740 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal stress : 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Photolytic stress : UV light (ICH Q1B guidelines), with LC-MS to identify photo-oxidation products (e.g., cleavage of the dioxole ring) .
Advanced Research Questions
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer :
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in imidazole derivatives) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyran vs. dioxole protons) .
- High-resolution MS : Confirm exact mass (e.g., ±0.001 Da error tolerance) to rule out isobaric interferences .
Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Use software like AutoDock to predict binding affinity with targets (e.g., enzymes with imidazole-binding pockets) .
- Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates .
- Metabolite profiling : Incubate with liver microsomes and identify Phase I/II metabolites via LC-HRMS .
Q. How can degradation pathways be mapped under hydrolytic or oxidative conditions?
- Methodological Answer :
- Forced degradation : Expose to 0.1M HCl/NaOH (hydrolysis) or H₂O₂ (oxidation), then isolate degradants via preparative HPLC.
- Mechanistic probes : Use isotopically labeled water (H₂¹⁸O) to track hydrolysis sites via MS .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Scaffold diversification : Modify the imidazole (e.g., N-methyl vs. N-ethyl) or dioxole (e.g., methoxy vs. ethoxy) groups.
- Parallel synthesis : Use automated reactors to generate 10–20 analogs with systematic substitutions .
- Multivariate analysis : Apply PCA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Cross-validation : Test the compound in orthogonal assays (e.g., cell-based vs. cell-free systems) .
- Buffer optimization : Adjust pH/ionic strength to match physiological conditions (e.g., 7.4 pH for kinase assays) .
- Control standardization : Use reference inhibitors (e.g., staurosporine for kinase studies) to normalize inter-assay variability .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
